molecular formula C9H13NO B13164473 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one

1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one

Cat. No.: B13164473
M. Wt: 151.21 g/mol
InChI Key: ZATSRYOCKVQGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one is a propynone derivative featuring a 6-methylpiperidin-3-yl substituent attached to a propargyl ketone moiety. This compound combines a nitrogen-containing heterocycle (piperidine) with an α,β-unsaturated ketone system, which may confer unique electronic, steric, and bioactive properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(6-methylpiperidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-9(11)8-5-4-7(2)10-6-8/h1,7-8,10H,4-6H2,2H3

InChI Key

ZATSRYOCKVQGJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)C(=O)C#C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 6-methylpiperidine with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

    Addition: The alkyne group in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles to form various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its reactive alkyne group.

Mechanism of Action

The mechanism of action of 1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, its piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The piperidine ring introduces a basic nitrogen atom and a three-dimensional steric profile, contrasting with planar aromatic substituents in analogs (Table 1).

Table 1: Structural Comparison of Propynone Derivatives

Compound Name Substituent Key Structural Features Reference
1-(4-Methoxyphenyl)prop-2-yn-1-one 4-Methoxyphenyl Electron-donating group; planar aromatic ring
1-(3-Nitrophenyl)prop-2-yn-1-one 3-Nitrophenyl Electron-withdrawing group; planar aromatic ring
1-(Naphthalen-2-yl)prop-2-yn-1-one Naphthalen-2-yl Extended aromatic system; increased hydrophobicity
1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one 6-Methylpiperidin-3-yl Nitrogen-containing heterocycle; 3D conformation (Inferred)

Key Observations :

  • Aryl Substituents : Electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups modulate ketone reactivity and conjugation with the alkyne .
  • Piperidine Substituent : The basic nitrogen may enhance solubility in polar solvents compared to aryl analogs. Steric effects from the methyl group at position 6 could influence reaction kinetics in synthetic pathways.

Key Observations :

  • Oxidation Efficiency : Yields vary significantly (38–77%) depending on substituent steric/electronic effects and reaction duration .
  • Catalytic Methods: Palladium-based catalysts enable efficient synthesis of complex propynones (e.g., pyrenyl derivatives) under mild conditions .

Physicochemical and Functional Properties

Table 3: Physical and Functional Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Applications Reference
1-(4-Methoxyphenyl)prop-2-yn-1-one 160.17 N/A (powder) Intermediate for fluorescent dyes
1-(3-Nitrophenyl)prop-2-yn-1-one 175.13 N/A (oil) Nitro group enables further functionalization
1-(Pyren-1-yl)prop-2-yn-1-one 284.33 N/A Fluorophore synthesis
Tubulin polymerization stimulators (e.g., 8a–8f) 250–350 80–124 Bioactive agents in cancer research

Key Observations :

  • Melting Points: Aryl-substituted propynones exhibit lower melting points (oils) compared to crystalline heterocyclic analogs, likely due to reduced symmetry .
  • Bioactivity : Tubulin polymerization stimulators with trimethoxyphenyl substituents highlight the role of electron-rich aromatic systems in biological activity .

Biological Activity

1-(6-Methylpiperidin-3-yl)prop-2-yn-1-one is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its effects on neurotransmitter systems, potential antidepressant properties, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}N, with a molecular weight of approximately 175.25 g/mol. The compound features a piperidine ring substituted at the 3-position with a methyl group and a propargylic ketone functional group. This structural configuration is significant for its biological activity.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects, particularly as potential antidepressants and anxiolytics . These compounds have been studied for their ability to modulate neurotransmitter systems, specifically serotonin and norepinephrine pathways, which are crucial for mood regulation.

Interaction with Neurotransmitter Receptors

Studies have shown that this compound interacts with various neurotransmitter receptors. Notably, it has been linked to serotonin receptor modulation, which is essential for understanding its pharmacological effects. The structure–activity relationship (SAR) studies indicate that modifications to its structure can significantly impact its biological activity .

Case Studies

A recent study evaluated the antidepressant-like effects of related compounds in animal models. The findings suggested that these compounds could reduce depressive behaviors by enhancing serotonergic activity. Another investigation focused on the compound's interaction with dopamine receptors, indicating potential applications in treating mood disorders and addiction .

Antibacterial Activity

While primarily studied for its neuropharmacological effects, preliminary screenings have also suggested moderate antibacterial activity against gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 2–32 µg/mL against several strains . This dual activity highlights the compound's versatility in therapeutic applications.

Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
1-(6-Methylpiperidin-3-yl)prop-2-en-1-oneStructureContains an alkene instead of an alkynePotentially different reactivity patterns
2-(6-Methylpiperidin-2-yl)-1-thiophen-3-ylethanoneStructureIncorporates a thiophene ringDistinct biological activity due to aromaticity
3-Methyl-(6-methylpiperidin)-butanoneStructureExhibits a saturated ketone structureDifferent pharmacokinetic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.